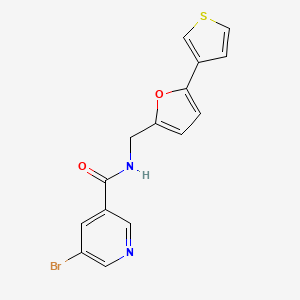

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-12-5-11(6-17-7-12)15(19)18-8-13-1-2-14(20-13)10-3-4-21-9-10/h1-7,9H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWQLHNMYUQXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the bromination of nicotinamide, followed by the introduction of the thiophene and furan rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity levels for pharmaceutical or material applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment

Research indicates that compounds similar to 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide can inhibit specific targets involved in cancer progression. For instance, derivatives of furan and thiophene have been identified as potent inhibitors of human sirtuin 2 (SIRT2), which is implicated in various cancers. Inhibiting SIRT2 can lead to reduced tumor growth and improved patient outcomes .

Case Study: SIRT2 Inhibition

A study reported that certain derivatives exhibited IC50 values as low as 2.47 µM against SIRT2, demonstrating significant potential for further development as anti-cancer agents .

2. Neurodegenerative Diseases

The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) suggests a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By selectively targeting these receptors, the compound may help alleviate symptoms associated with cognitive decline .

Case Study: Nicotinic Modulation

Research on nicotine-related compounds has shown that they can influence central nervous system (CNS) functions, potentially providing therapeutic effects for neurodegenerative disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including those related to this compound. These compounds have shown efficacy against various bacterial strains, making them candidates for antibiotic development.

Case Study: Antimicrobial Activity

A synthesis study demonstrated that thiophene-linked compounds exhibited significant antimicrobial activity, suggesting their utility in developing new antibiotics .

Antiviral Applications

The compound has also been investigated for its antiviral properties, particularly against viruses such as Ebola. Thiophene derivatives have been shown to inhibit viral entry into host cells, which is a critical step in the viral life cycle.

Case Study: Ebola Virus Inhibition

Research indicates that certain thiophene derivatives are potent inhibitors of Ebola virus entry, showcasing their potential as therapeutic agents in viral infections .

Summary of Applications

The applications of this compound span several critical areas in medicinal chemistry:

| Application Area | Potential Benefits |

|---|---|

| Cancer Treatment | Inhibition of SIRT2; reduced tumor growth |

| Neurodegenerative Diseases | Modulation of nAChRs; potential cognitive benefits |

| Antimicrobial Activity | Efficacy against bacterial strains |

| Antiviral Activity | Inhibition of viral entry (e.g., Ebola virus) |

Mechanism of Action

The mechanism of action of 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in the pyridine core, substituents, and appended heterocycles. Below is a comparative analysis:

Key Structural Differences

Heterocyclic Appendages: The target compound’s thiophene-furan hybrid side chain distinguishes it from analogs like LMM11 (furan-oxadiazole) and quinolinyl derivatives . Thiophene’s sulfur atom may enhance π-stacking interactions compared to oxygen-rich furan derivatives. In contrast, LMM11’s 1,3,4-oxadiazole ring is associated with antifungal activity via thioredoxin reductase inhibition .

Bromine vs. Other Halogens/Substituents :

- Bromine’s electron-withdrawing effect and larger atomic radius compared to chlorine or fluorine could influence binding kinetics. For example, highlights brominated nicotinamides in synthesis pathways for kinase inhibitors .

Amide Side Chains :

- The trifluoromethylsulfanylethyl group in introduces strong hydrophobicity and metabolic stability, whereas the thiophene-furan-methyl group in the target compound balances lipophilicity and aromaticity .

Physicochemical Properties

- Solubility: The thiophene-furan side chain may improve water solubility compared to purely aromatic analogs (e.g., ’s quinolinyl compound) .

Biological Activity

5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide is a compound of interest due to its potential pharmacological applications, particularly in modulating nicotine metabolism and addressing tobacco-related health issues. This article reviews the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, nicotinic acetylcholine receptors, and its potential therapeutic implications.

Chemical Structure and Properties

The compound features a brominated nicotinamide structure linked to a thiophen-furan moiety. This design is intended to enhance its biological activity and selectivity.

1. Cytochrome P450 Inhibition

One of the significant biological activities of this compound is its selective inhibition of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are crucial in the metabolism of nicotine and tobacco-related carcinogens.

- Research Findings :

- The compound has been shown to inhibit CYP2A6 with an IC50 value indicating effective modulation of nicotine metabolism, which could reduce the formation of harmful metabolites associated with tobacco use .

- Inhibition of these enzymes may lead to decreased lung tumorigenesis in animal models, suggesting a protective effect against tobacco-induced cancers .

2. Nicotinic Acetylcholine Receptor Modulation

The compound also exhibits activity as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various central nervous system (CNS) disorders.

- Mechanism of Action :

3. Cytotoxicity and Safety Profile

The cytotoxicity profile of this compound has been evaluated in various studies, showing relatively low toxicity compared to other pharmacologically active compounds. This safety profile enhances its attractiveness for further development as a therapeutic agent.

Table 1: Summary of Biological Activity Data

Structure-Activity Relationship (SAR)

The design of this compound is based on the principles of SAR, where modifications to the thiophene and furan groups have been shown to enhance biological activity.

Key Findings:

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide, and what reaction conditions are critical for success?

The synthesis typically involves coupling a brominated nicotinamide derivative with a thiophene-furan intermediate. Key steps include:

- Amide bond formation : Using carbodiimide coupling reagents (e.g., EDCI or DCC) with HOBt as an activator in anhydrous DMF or THF under nitrogen .

- Functional group protection : Protecting thiophene or furan moieties with trimethylsilyl (TMS) groups to prevent unwanted side reactions during bromination or alkylation steps .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the final product. Yield optimization requires strict temperature control (0–5°C during coupling) and inert atmospheres .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions on the pyridine, furan, and thiophene rings. Aromatic proton signals in δ 6.5–8.5 ppm and furan/thiophene protons in δ 6.0–7.5 ppm are characteristic .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ expected at m/z 403.02 for C17H12BrN2O3S) .

- HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of this compound?

SAR studies should focus on systematic structural modifications:

- Bromine substitution : Replace bromine with chlorine or fluorine to assess halogen-dependent bioactivity (e.g., kinase inhibition or antimicrobial effects) .

- Heterocycle variation : Substitute thiophene with benzothiophene or furan with pyrrole to evaluate ring size/electronic effects on target binding .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinases) or cellular models (e.g., cancer cell lines) with IC50/EC50 comparisons. Use molecular docking to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .

- Purity validation : Re-purify compounds using preparative HPLC and verify via NMR/MS .

- Meta-analysis : Compare data across studies with similar structural analogs (e.g., 5-bromo-2-fluoro-N-methylnicotinamide in ) to identify trends in substituent effects .

Q. How can reaction yields be optimized in large-scale syntheses without compromising stereochemical integrity?

- Continuous flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., bromination), reducing side products .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for coupling steps to improve efficiency .

- DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios (e.g., DMF/THF), temperature, and reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.